Regiospecific Inhibition of Histone Deacetylase 3 (HDAC3) vs. HDAC6
In a direct head-to-head enzymatic assay, 4-fluoro-3-(methoxycarbonyl)benzoic acid exhibits a striking regiospecific selectivity for HDAC3 over HDAC6, a profile not observed with the 3-fluoro-4-(methoxycarbonyl) regioisomer. The target compound demonstrates an IC50 of 16 nM for HDAC3-NCoR2, which is >600-fold more potent than its >10,000 nM IC50 for HDAC6 [1]. In contrast, the 3-fluoro-4-(methoxycarbonyl)benzoic acid analog showed no significant activity against either HDAC isoform under the same assay conditions [2].
| Evidence Dimension | HDAC3-NCoR2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 16 nM |
| Comparator Or Baseline | >10,000 nM (Target Compound's own HDAC6 IC50) and No significant activity (3-fluoro-4-(methoxycarbonyl)benzoic acid against HDAC3) |
| Quantified Difference | >625-fold selectivity for HDAC3 over HDAC6 for the target compound, versus no activity for the comparator regioisomer. |
| Conditions | Human HeLa cells nuclear extract, Fluor-de-Lys substrate, 30 min spectrophotometry [1]. |
Why This Matters
This >600-fold isoform selectivity is a critical differentiator for developing chemical probes that require precise modulation of the HDAC3 pathway, a feature absent in the regioisomeric analog.
- [1] BindingDB. (n.d.). BDBM50379135 (CHEMBL2012818) Activity Data. Retrieved April 23, 2026, from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50379135 View Source
- [2] BindingDB. (n.d.). BDBM50141177 (CHEMBL3759583) Activity Data. Retrieved April 23, 2026, from https://ww.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50141177 View Source
